molecular formula C12H12BrNO2S B1425507 Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate CAS No. 932702-07-3

Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate

Cat. No.: B1425507
CAS No.: 932702-07-3
M. Wt: 314.2 g/mol
InChI Key: ULLIEAKUNMXLAM-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate: is a chemical compound belonging to the class of isothiazole derivatives. Isothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate typically involves the bromination of benzo[D]isothiazole followed by esterification. The bromination step can be achieved using bromine in the presence of a suitable catalyst, such as ferric bromide, under controlled conditions to ensure selective bromination at the desired position. The esterification step involves reacting the brominated compound with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In the field of chemistry, Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: : This compound has shown potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. It has been studied for its ability to modulate various biological pathways and its potential use in drug development.

Medicine: : In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been explored for its cytotoxic effects on cancer cells and its ability to act as a lead compound for the development of new anticancer drugs.

Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate include Tert-butyl 6-chlorobenzo[D]isothiazole-3-carboxylate , Tert-butyl 6-fluorobenzo[D]isothiazole-3-carboxylate , and Tert-butyl 6-iodobenzo[D]isothiazole-3-carboxylate .

Uniqueness: : this compound is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound's ability to undergo electrophilic substitution reactions and increases its potential for biological activity.

Properties

IUPAC Name

tert-butyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-12(2,3)16-11(15)10-8-5-4-7(13)6-9(8)17-14-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLIEAKUNMXLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NSC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723362
Record name tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-07-3
Record name 1,1-Dimethylethyl 6-bromo-1,2-benzisothiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932702-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Reactant of Route 2
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Reactant of Route 4
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Reactant of Route 5
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate

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